
Benzyl-PEG24-MS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG24-MS is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system within cells . This compound plays a crucial role in connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG24-MS is synthesized through a series of chemical reactions involving the attachment of benzyl groups to a PEG chain. The process typically involves the use of methanesulfonyl chloride (MsCl) to introduce the methanesulfonate (MS) group . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG24-MS undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include benzyl-substituted derivatives.
Oxidation: Products include benzaldehyde and benzoic acid.
Aplicaciones Científicas De Investigación
Benzyl-PEG24-MS has a wide range of applications in scientific research:
Mecanismo De Acción
Benzyl-PEG24-MS functions as a linker in PROTACs, connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl-PEG4-MS
- Benzyl-PEG8-MS
- Benzyl-PEG12-MS
Uniqueness
Benzyl-PEG24-MS is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in the synthesis of PROTACs that require longer linkers for optimal activity .
Propiedades
Fórmula molecular |
C56H106O27S |
|---|---|
Peso molecular |
1243.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C56H106O27S/c1-84(57,58)83-54-53-81-50-49-79-46-45-77-42-41-75-38-37-73-34-33-71-30-29-69-26-25-67-22-21-65-18-17-63-14-13-61-10-9-59-7-8-60-11-12-62-15-16-64-19-20-66-23-24-68-27-28-70-31-32-72-35-36-74-39-40-76-43-44-78-47-48-80-51-52-82-55-56-5-3-2-4-6-56/h2-6H,7-55H2,1H3 |
Clave InChI |
KFCPWRAKZBOYJM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)

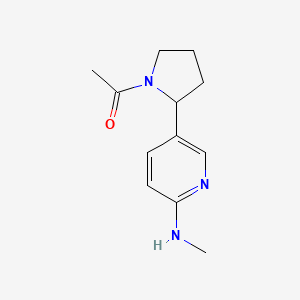
![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)


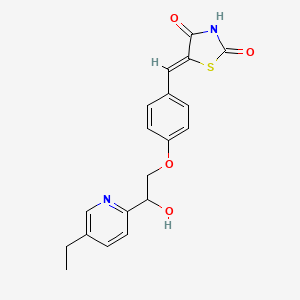
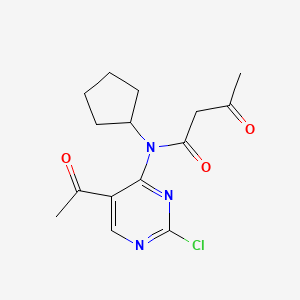
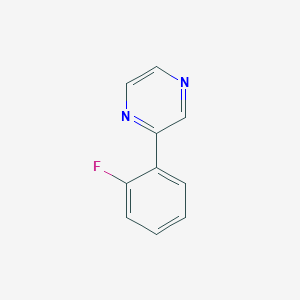

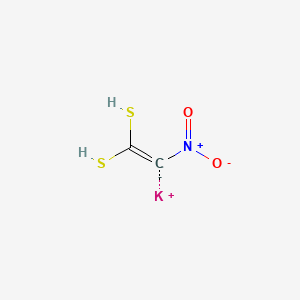
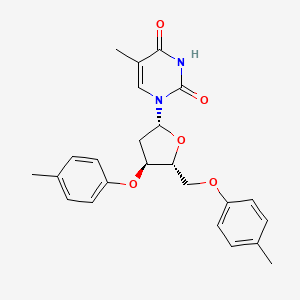
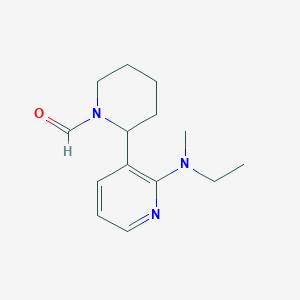
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
